molecular formula C12H16O4 B1326128 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene CAS No. 898759-27-8

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Cat. No.: B1326128
CAS No.: 898759-27-8
M. Wt: 224.25 g/mol
InChI Key: OTMVVWDRCLJXKA-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,3-dioxolane moiety and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. For instance, a common method involves the reaction of 1,2-dimethoxybenzene with 1,3-dioxolane in the presence of a Lewis acid such as zinc chloride or boron trifluoride . The reaction is carried out under reflux conditions, allowing the continuous removal of water to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dioxolane ring can be reduced to form diols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxolan-2-ylmethyl)toluene
  • 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid
  • 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide

Uniqueness

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is unique due to the presence of both the dioxolane ring and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthetic chemistry and materials science .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-13-10-4-3-9(7-11(10)14-2)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMVVWDRCLJXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645872
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-27-8
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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